2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
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Description
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Studies on compounds with piperazine derivatives have focused on molecular interaction with specific receptors. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into molecular orbital methods and conformational analysis for understanding receptor-ligand interactions (Shim et al., 2002).
Anticonvulsant and Antimicrobial Activities
Compounds similar to the one have been synthesized to evaluate their potential anticonvulsant and antimicrobial activities. A study on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives has shown promising results in in vivo anticonvulsant activity tests and in vitro antimicrobial activity tests, suggesting a potential for scientific research applications in these areas (Aytemir et al., 2004).
Genotoxicity Studies
Research on genotoxicity potential of related compounds, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, provides valuable information on the safe handling and environmental impact of such compounds. These studies focus on understanding the metabolic activation and its implications for DNA interactions, which is crucial for developing safer chemicals for various applications (Kalgutkar et al., 2007).
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis and evaluation of novel compounds with structural similarities, focusing on their biological activities, offer insights into designing more effective and selective agents for various scientific purposes. Studies on novel quinazolinone derivatives and their antimicrobial activity highlight the importance of structural modifications to enhance activity and specificity (Habib et al., 2013).
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c25-19-7-4-8-20(13-19)27-11-9-26(10-12-27)15-21-14-22(28)24(17-30-21)31-16-23(29)18-5-2-1-3-6-18/h1-8,13-14,17H,9-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNULKHTMJDBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.